molecular formula C12H17N3O2 B7587476 3-[(2-Aminobutanoylamino)methyl]benzamide

3-[(2-Aminobutanoylamino)methyl]benzamide

Cat. No. B7587476
M. Wt: 235.28 g/mol
InChI Key: LPCQFQXGPFFMFW-UHFFFAOYSA-N
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Description

3-[(2-Aminobutanoylamino)methyl]benzamide, commonly known as ABAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABAM is a benzamide derivative and is synthesized by the reaction of 3-aminobenzamide with N-tert-butoxycarbonyl-L-alanine followed by the removal of the protecting group.

Scientific Research Applications

ABAM has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and drug development. ABAM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. ABAM has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, ABAM has been used as a starting material for the synthesis of other benzamide derivatives that have potential applications in drug development.

Mechanism of Action

The mechanism of action of ABAM is not fully understood, but it is believed to inhibit the activity of enzymes such as histone deacetylases (HDACs) and sirtuins. HDACs and sirtuins play a crucial role in regulating gene expression and cellular processes such as apoptosis, cell cycle progression, and DNA repair. By inhibiting the activity of these enzymes, ABAM can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
ABAM has been shown to have various biochemical and physiological effects. In cancer cells, ABAM has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. ABAM has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. In neurodegenerative diseases, ABAM has been shown to reduce oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases.

Advantages and Limitations for Lab Experiments

ABAM has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. ABAM is also stable and can be stored for extended periods without degradation. However, ABAM has some limitations for lab experiments. It is relatively expensive compared to other compounds, which can limit its use in some research projects. Additionally, the mechanism of action of ABAM is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for ABAM research. One potential direction is to study the use of ABAM as a potential therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study the structure-activity relationship of ABAM and its derivatives to identify compounds with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of ABAM and its potential effects on other cellular processes.
Conclusion:
In conclusion, ABAM is a benzamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. ABAM is synthesized by the reaction of 3-aminobenzamide with N-tert-butoxycarbonyl-L-alanine followed by the removal of the protecting group. ABAM has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and drug development. ABAM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. ABAM has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, ABAM has been used as a starting material for the synthesis of other benzamide derivatives that have potential applications in drug development. While ABAM has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of ABAM involves the reaction of 3-aminobenzamide with N-tert-butoxycarbonyl-L-alanine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then treated with trifluoroacetic acid (TFA) to remove the protecting group, which yields ABAM. This synthesis method has been optimized and is reproducible, making ABAM readily available for scientific research.

properties

IUPAC Name

3-[(2-aminobutanoylamino)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-10(13)12(17)15-7-8-4-3-5-9(6-8)11(14)16/h3-6,10H,2,7,13H2,1H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCQFQXGPFFMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC(=CC=C1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Aminobutanoylamino)methyl]benzamide

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